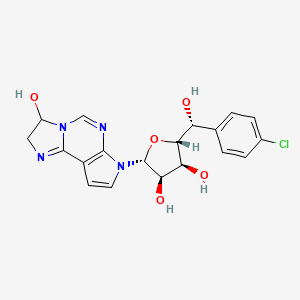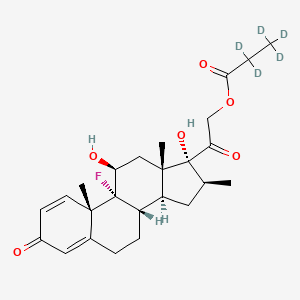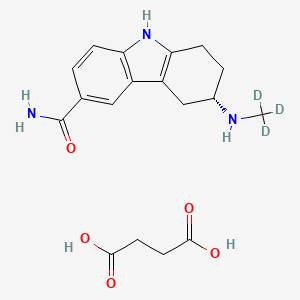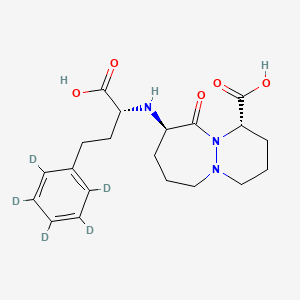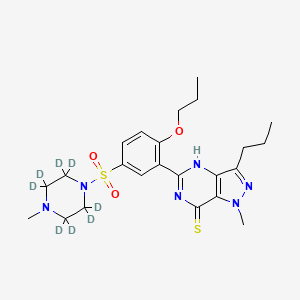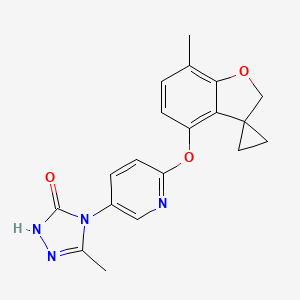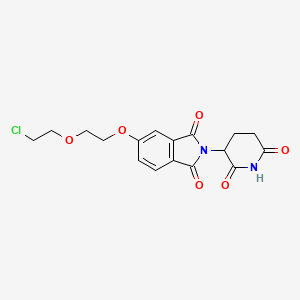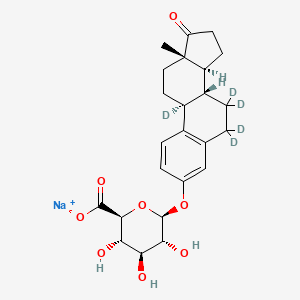
Estrone-d5 beta-D-glucuronide (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estrone-d5 is a deuterated form of estrone, a naturally occurring estrogen hormone. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry studies. Estrone is one of the three major estrogens in the human body, alongside estradiol and estriol. It plays a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics.
准备方法
Synthetic Routes and Reaction Conditions
Estrone-d5 can be synthesized through the deuteration of estrone. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon (Pd/C) and is carried out under mild conditions to ensure selective deuteration at specific positions on the estrone molecule .
Industrial Production Methods
Industrial production of estrone-d5 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and consistent deuteration. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired isotopic purity and chemical integrity .
化学反应分析
Types of Reactions
Estrone-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Estrone-d5 can be oxidized to form estrone-3,17-dione.
Reduction: It can be reduced to form estradiol-d5.
Substitution: The hydroxyl group at the C3 position can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Estrone-3,17-dione-d5.
Reduction: Estradiol-d5.
Substitution: Various estrone derivatives depending on the substituent introduced.
科学研究应用
Estrone-d5 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of estrone and related compounds.
Biology: Helps in studying the metabolic pathways and kinetics of estrone in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of estrone.
作用机制
Estrone-d5 exerts its effects by mimicking the action of estrone. It binds to estrogen receptors in target tissues such as the uterus, breast, and hypothalamus. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of specific genes. This leads to various physiological effects, including the regulation of the menstrual cycle and maintenance of secondary sexual characteristics .
相似化合物的比较
Estrone-d5 is unique due to its deuterium labeling, which provides advantages in analytical applications. Similar compounds include:
Estrone: The non-deuterated form, which is naturally occurring and widely studied.
Estradiol-d5: Another deuterated estrogen used in similar research applications.
Estriol: Another major estrogen with distinct physiological roles
Estrone-d5 stands out for its use as an internal standard in mass spectrometry, providing accurate and reliable quantification of estrone and related compounds in various research and clinical settings.
属性
分子式 |
C24H29NaO8 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i2D2,4D2,14D; |
InChI 键 |
PBULYLQKWDXDFZ-RPEYACQNSA-M |
手性 SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)([2H])[2H])([2H])[2H])CCC3=O)C.[Na+] |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


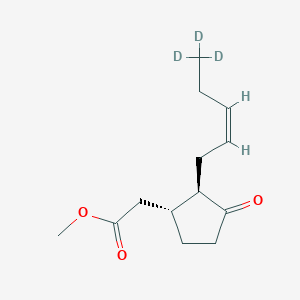
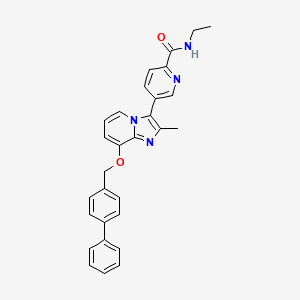
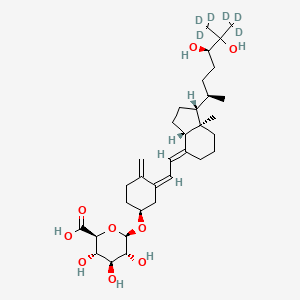
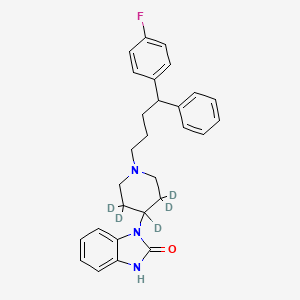
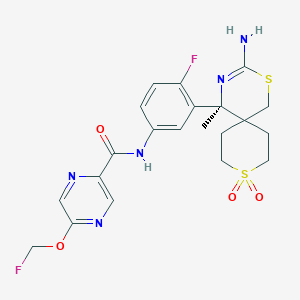
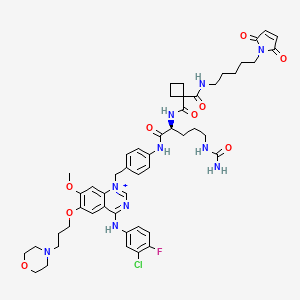
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
